

Introduction: Contextualizing 6-Chloro-2,3-dimethylquinoxaline

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Compound of Interest

Compound Name: 6-Chloro-2,3-dimethylquinoxaline

CAS No.: 17911-93-2

Cat. No.: B096664

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Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with diverse pharmacological activities. The strategic functionalization of the quinoxaline ring system allows for the fine-tuning of a molecule's physicochemical and biological properties. **6-Chloro-2,3-dimethylquinoxaline** is a key heterocyclic intermediate, valued as a building block for more complex molecular architectures. The presence of the chloro-substituent at the 6-position provides a reactive handle for nucleophilic aromatic substitution or cross-coupling reactions, while the methyl groups at the 2- and 3-positions influence the compound's steric and electronic profile.

This guide provides a comprehensive overview of the core physical properties of **6-Chloro-2,3-dimethylquinoxaline**. Understanding these characteristics is a non-negotiable prerequisite for its effective use in a research and development setting, directly impacting experimental design, reaction monitoring, purification strategies, and formulation. The data and protocols herein are presented to empower researchers, scientists, and drug development professionals with the foundational knowledge required for successful application of this versatile compound.

Molecular Identity and Structural Descriptors

The unambiguous identification of a chemical entity is the cornerstone of scientific reproducibility. The following table summarizes the key identifiers for **6-Chloro-2,3-dimethylquinoxaline**, derived from standardized chemical nomenclature and computational descriptors.

Identifier	Value	Source
IUPAC Name	6-chloro-2,3-dimethylquinoxaline	[1]
CAS Number	17911-93-2	[1]
Molecular Formula	C ₁₀ H ₉ ClN ₂	[1]
Molecular Weight	192.65 g/mol	[1]
Canonical SMILES	CC1=C(N=C2C=C(C=CC2=N1)Cl) C	[1]
InChI	InChI=1S/C10H9ClN2/c1-6-7(2)13- 10-5-8(11)3-4-9(10)12-6/h3-5H,1- 2H3	[1]
InChIKey	CNNSWSHYGANWBM- UHFFFAOYSA-N	[1]

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digraph "6-Chloro-2,3-dimethylquinoxaline" {  
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];  
node [shape=plaintext, fontname="Helvetica", fontsize=12];  
edge [fontname="Helvetica", fontsize=10];
```

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// Define nodes for atoms  
N1 [label="N", pos="0.5,1.299!"];  
N2 [label="N", pos="-0.5,1.299!"];  
C1 [label="C", pos="1,0!"];  
C2 [label="C", pos="-1,0!"];  
C3 [label="C", pos="0,0.75!"];  
C4 [label="C", pos="0,-0.75!"];  
C5 [label="C", pos="1.866,-0.5!"];  
C6 [label="C", pos="-1.866,-0.5!"];  
C7 [label="C", pos="0.866,-1.25!"];  
C8 [label="C", pos="-0.866,-1.25!"];  
Cl [label="Cl", pos="0,-2.5!"];  
Me1 [label="CH3", pos="2.732,0!"];  
Me2 [label="CH3", pos="-2.732,0!"];
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```
// Define bonds
C3 -- N1;
C3 -- N2;
C4 -- C1;
C4 -- C2;
C1 -- C5;
C2 -- C6;
C5 -- C7;
C6 -- C8;
C7 -- C8;
C8 -- C1 [label="", style=solid];
C5 -- Me1 [label="", style=solid];
C6 -- Me2 [label="", style=solid];
N1 -- C1;
N2 -- C2;

// Manually adjust positions for better layout if needed
// This is a simplified representation; actual bond angles differ.
// For a more accurate depiction, specialized chemical drawing software is used.
// The purpose here is a schematic representation.
node [shape=none, width=0, height=0, label=""];
p1 [pos="0.25,1.02!"];
p2 [pos="-0.25,1.02!"];
p3 [pos="0.5, -0.375!"];
p4 [pos="-0.5, -0.375!"];
p5 [pos="1.433, -0.875!"];
p6 [pos="-1.433, -0.875!"];

C3 -- p1 [dir=none, style=dashed];
C3 -- p2 [dir=none, style=solid];
C4 -- p3 [dir=none, style=solid];
C4 -- p4 [dir=none, style=dashed];
C1 -- C4 [dir=none, style=solid];
C2 -- C4 [dir=none, style=solid];
```

```
C5 -- C1 [dir=none, style=dashed];
C6 -- C2 [dir=none, style=dashed];
C7 -- C5 [dir=none, style=solid];
C8 -- C6 [dir=none, style=solid];
C7 -- C8 [dir=none, style=dashed];

}
```

Caption: Molecular Structure of **6-Chloro-2,3-dimethylquinoxaline**.

Macroscopic and Thermodynamic Properties

These properties define the compound's physical state and behavior, which are critical for handling, storage, and designing experimental conditions.

Physical Appearance

While specific vendor-supplied data for **6-Chloro-2,3-dimethylquinoxaline** is not detailed in the provided results, its parent compound, 2,3-dimethylquinoxaline, is described as a "White to orange to green crystalline powder"^[2]. It is reasonable to infer that the chlorinated derivative also exists as a crystalline solid at room temperature. The exact color and crystal habit should be empirically determined and recorded upon first use.

Thermal Properties

The melting and boiling points are sharp indicators of a compound's purity and the strength of its intermolecular forces.

- **Melting Point:** The melting point for **6-Chloro-2,3-dimethylquinoxaline** has not been explicitly reported in the available literature. For reference, the unchlorinated analogue, 2,3-dimethylquinoxaline, has a reported melting point of 104-109 °C^{[2][3]}. The addition of a chlorine atom increases the molecular weight and alters the crystal lattice packing, which would be expected to result in a different melting point that must be determined experimentally.
- **Boiling Point:** A boiling point for the parent 2,3-dimethylquinoxaline is listed as 130 °C at a reduced pressure of 1.5 mmHg^{[2][3]}. Due to the relatively high melting point, distillation would likely require vacuum conditions to prevent decomposition.
- **Vapor Pressure:** A computationally predicted vapor pressure for **6-Chloro-2,3-dimethylquinoxaline** is 0.00308 mmHg at 25°C^[1]. This low value is consistent with a solid compound and indicates it is not significantly volatile under standard laboratory conditions.

Solubility Profile

A compound's solubility dictates the choice of solvents for chemical reactions, purification (e.g., recrystallization, chromatography), and analytical sample preparation.

- **Water Solubility:** The predicted water solubility is extremely low at 9.4 µg/mL[1]. This hydrophobic nature is expected given the aromatic heterocyclic structure.
- **Organic Solvents:** Quinoxaline derivatives typically exhibit good solubility in common organic solvents. A related compound, 3-Chloro-6-methoxy-2-methylquinoxaline, is soluble in dichloromethane and methanol[4]. It is highly probable that **6-Chloro-2,3-dimethylquinoxaline** will be soluble in chlorinated solvents (dichloromethane, chloroform), ethers (THF, diethyl ether), and polar aprotic solvents (DMSO, DMF), with moderate to poor solubility in non-polar hydrocarbons (hexanes).

Causality: Determining the solubility profile is a fundamental first step. This protocol uses a simple, qualitative method to rapidly screen for suitable solvents, which is essential for planning subsequent synthetic and purification steps.

- **Preparation:** Aliquot approximately 1-2 mg of **6-Chloro-2,3-dimethylquinoxaline** into several small, labeled vials.
- **Solvent Addition:** To each vial, add a different test solvent (e.g., Water, Methanol, Toluene, Dichloromethane, Hexanes) dropwise, starting with 0.1 mL.
- **Observation:** After each addition, vortex or agitate the vial for 30 seconds. Observe for dissolution.
- **Classification:**
 - **Soluble:** Complete dissolution in <0.5 mL.
 - **Sparingly Soluble:** Partial dissolution, or requires >0.5 mL for complete dissolution.
 - **Insoluble:** No visible dissolution after adding 1 mL of solvent.
- **Documentation:** Record the results in a laboratory notebook for future reference.

Spectroscopic Characterization

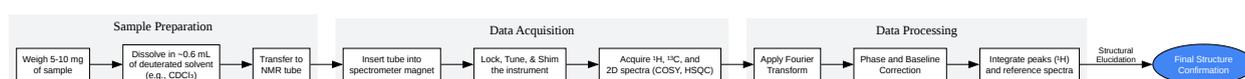
Spectroscopic techniques provide fingerprint-level confirmation of a molecule's identity and structure. The data from NMR, IR, and Mass Spectrometry are collectively used to verify that the synthesized or procured material is indeed **6-Chloro-2,3-dimethylquinoxaline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ^1H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ^{13}C NMR probes the carbon skeleton.

- ^1H NMR: For **6-Chloro-2,3-dimethylquinoxaline**, the spectrum is expected to show:
 - Two singlets in the aliphatic region (approx. 2.5-2.8 ppm) corresponding to the two non-equivalent methyl groups at the C2 and C3 positions.
 - Three distinct signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the three protons on the chlorinated benzene ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.
- ^{13}C NMR: The spectrum will show 10 distinct signals (unless there is accidental overlap), corresponding to the 10 carbon atoms in the molecule, including the two methyl carbons and the eight carbons of the quinoxaline core[5].

Causality: This workflow ensures the preparation of a high-quality sample, leading to a spectrum with good resolution and signal-to-noise, which is critical for accurate structural interpretation.



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Caption: Standard workflow for sample analysis via NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

- Expected Molecular Ion: For $\text{C}_{10}\text{H}_9\text{ClN}_2$, the monoisotopic mass is 192.0454. In a high-resolution mass spectrum (HRMS), this would be the observed value. In a low-resolution spectrum, the nominal mass of 192 would be seen.

- Isotopic Pattern: A key signature will be the isotopic pattern of the chlorine atom. The molecular ion will appear as a pair of peaks, $[M]^+$ and $[M+2]^+$, with a relative intensity ratio of approximately 3:1, characteristic of the natural abundance of ^{35}Cl and ^{37}Cl .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups and bond types within a molecule.

- Expected Vibrations:
 - C-H stretching: Aromatic ($\sim 3050\text{-}3100\text{ cm}^{-1}$) and aliphatic ($\sim 2900\text{-}3000\text{ cm}^{-1}$).
 - C=N and C=C stretching: Aromatic ring vibrations in the $1450\text{-}1620\text{ cm}^{-1}$ region.
 - C-Cl stretching: Typically found in the $1000\text{-}1100\text{ cm}^{-1}$ region, though it can be weaker and less distinct.

Conclusion

The physical properties of **6-Chloro-2,3-dimethylquinoxaline**—its solid state, low water solubility, and characteristic spectroscopic signatures—define its profile as a versatile chemical intermediate. This guide establishes the foundational data necessary for its intelligent application in a laboratory setting. While many properties can be predicted, the principle of trustworthiness in science demands empirical verification. Researchers are encouraged to perform their own measurements of properties like melting point and solubility to validate their specific batch of material, ensuring the integrity and reproducibility of their scientific endeavors.

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- To cite this document: BenchChem. [Introduction: Contextualizing 6-Chloro-2,3-dimethylquinoxaline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096664#physical-properties-of-6-chloro-2-3-dimethylquinoxaline>]

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